N-(4-{[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide
Description
N-(4-{[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a benzoxadiazole core, which is often associated with fluorescent properties, making it valuable in various fields such as biochemistry and molecular biology.
Properties
IUPAC Name |
N-[4-[[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-4-23(5-2)15-10-14(18(24(26)27)17-16(15)21-28-22-17)20-13-8-6-12(7-9-13)19-11(3)25/h6-10,20H,4-5H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVBBULHXLTFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide typically involves multiple steps:
Formation of the Benzoxadiazole Core: The initial step involves the synthesis of the benzoxadiazole ring. This can be achieved through the reaction of 2-nitroaniline with diethylamine under acidic conditions to form the intermediate 4-nitro-2,1,3-benzoxadiazole.
Amination Reaction: The intermediate is then subjected to an amination reaction with 4-aminophenylacetamide. This step often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the constant production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions, such as using reducing agents like sodium dithionite.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The benzoxadiazole core can engage in coupling reactions with various aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen gas with Pd/C.
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Solvents: Dimethylformamide (DMF), ethanol, and water.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoxadiazoles: Substitution reactions can produce a variety of substituted benzoxadiazoles with different functional groups.
Scientific Research Applications
Chemistry
Fluorescent Probes: Due to its benzoxadiazole core, the compound is used as a fluorescent probe in chemical sensing and imaging applications.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biomolecular Labeling: The compound is employed in labeling biomolecules such as proteins and nucleic acids for fluorescence microscopy and flow cytometry.
Enzyme Inhibition Studies: It is used to study enzyme interactions and inhibition mechanisms.
Medicine
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Therapeutic Research: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry
Material Science: Applied in the development of advanced materials with specific optical properties.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Mechanism of Action
The mechanism by which N-(4-{[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide exerts its effects involves:
Fluorescence: The benzoxadiazole core absorbs light and emits fluorescence, which is utilized in imaging and sensing applications.
Molecular Interactions: The compound can bind to specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Pathways: It may interact with cellular pathways involved in signal transduction, providing insights into cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[7-(diethylamino)-4-methyl-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
N-(4-{[7-(diethylamino)-4-chloro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide: Contains a chloro group, offering different reactivity and properties.
Uniqueness
Fluorescent Properties: The nitro group in N-(4-{[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide enhances its fluorescent properties, making it more suitable for specific imaging applications.
Reactivity: The presence of the nitro group also influences the compound’s reactivity, allowing for unique chemical transformations compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
